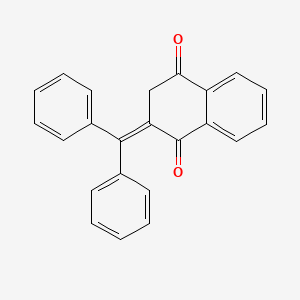
1,4-Naphthalenedione, 2-(diphenylmethylene)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-(diphenylmethylene)-2,3-dihydro- is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene ring system with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(diphenylmethylene)-2,3-dihydro- typically involves the reaction of 1,4-naphthoquinone with diphenylmethane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(diphenylmethylene)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthoquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4-Naphthalenedione, 2-(diphenylmethylene)-2,3-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(diphenylmethylene)-2,3-dihydro- involves its interaction with various molecular targets and pathways. For example, it can act as an oxidizing agent, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . Additionally, it may modulate immune responses by affecting the activity of specific immune cells .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-Naphthalenedione: This compound has similar chemical properties and is used in similar applications, such as in the treatment of autoimmune diseases.
Menadione (Vitamin K3): Another naphthoquinone derivative, menadione is used as a vitamin supplement and has different biological activities compared to 1,4-Naphthalenedione, 2-(diphenylmethylene)-2,3-dihydro-.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
62315-43-9 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-benzhydrylidenenaphthalene-1,4-dione |
InChI |
InChI=1S/C23H16O2/c24-21-15-20(23(25)19-14-8-7-13-18(19)21)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
SJOFJSDAGWTRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















